molecular formula C11H10N2 B14284443 (E)-1-Methyl-2-(naphthalen-1-yl)diazene CAS No. 141193-31-9

(E)-1-Methyl-2-(naphthalen-1-yl)diazene

Cat. No.: B14284443
CAS No.: 141193-31-9
M. Wt: 170.21 g/mol
InChI Key: DQSVCWQHWHTLED-UHFFFAOYSA-N
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Description

(E)-1-Methyl-2-(naphthalen-1-yl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methyl-2-(naphthalen-1-yl)diazene typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methyl-2-(naphthalen-1-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

(E)-1-Methyl-2-(naphthalen-1-yl)diazene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications may vary.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Methyl-2-(naphthalen-1-yl)diazene involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can participate in various chemical reactions, leading to the formation of different products that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A well-known azo compound with similar structural features.

    Methyl Orange: A commonly used azo dye with a similar azo linkage.

    Disperse Orange 1: Another azo dye with comparable properties.

Uniqueness

(E)-1-Methyl-2-(naphthalen-1-yl)diazene is unique due to its specific substitution pattern and the presence of the naphthalene ring, which can influence its chemical reactivity and applications.

Properties

CAS No.

141193-31-9

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

methyl(naphthalen-1-yl)diazene

InChI

InChI=1S/C11H10N2/c1-12-13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

DQSVCWQHWHTLED-UHFFFAOYSA-N

Canonical SMILES

CN=NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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